REACTION_CXSMILES
|
[Na].[OH-:2].[K+].[CH3:4][N:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[CH:10]([C:12](Cl)(Cl)Cl)O.[OH2:16]>CO>[CH3:4][N:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[CH2:10][C:12]([OH:16])=[O:2] |f:1.2,^1:0|
|
Name
|
|
Quantity
|
0.86 g
|
Type
|
reactant
|
Smiles
|
CN1C(=CC=C1)C(O)C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 50 ml round-bottomed flask, fitted with magnetic stirrer, oil bath
|
Type
|
CUSTOM
|
Details
|
preheated to 56° C.
|
Type
|
ADDITION
|
Details
|
addition funnel
|
Type
|
TEMPERATURE
|
Details
|
the flask is cooled
|
Type
|
WASH
|
Details
|
the reaction is washed with 15 ml Et2O
|
Type
|
CUSTOM
|
Details
|
to give pH 1-2
|
Type
|
EXTRACTION
|
Details
|
saturated with solid NaCl, and extracted three times with 30 ml of Et2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=CC=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |